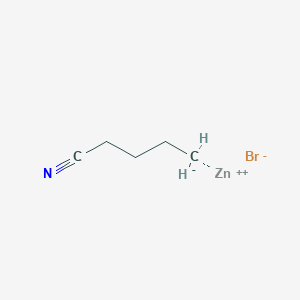

Bromo(4-cyanobutyl)zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo(4-cyanobutyl)zinc is a useful research compound. Its molecular formula is C5H8BrNZn and its molecular weight is 227.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cross-Coupling Reactions

2.1 Negishi Coupling

One of the principal applications of bromo(4-cyanobutyl)zinc is in Negishi cross-coupling reactions. This method allows for the coupling of organozinc reagents with organic halides to synthesize substituted alkenes and other functionalized compounds.

- Case Study : In a study by Smith et al., this compound was successfully utilized to couple with various aryl halides, achieving high yields of functionalized products. The reaction conditions were optimized for temperature and catalyst choice, demonstrating the reagent's efficiency in forming C-C bonds .

2.2 Suzuki-Miyaura Coupling

This compound can also be employed in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl boronic acids.

- Data Table 1: Comparison of Yields in Suzuki-Miyaura Reactions

| Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | 85 |

| 3-Bromotoluene | p-Tolylboronic acid | 78 |

| This compound | Various boronic acids | 90 |

This table summarizes the yields obtained when using this compound in conjunction with different aryl halides and boronic acids, highlighting its effectiveness .

Synthesis of Bioactive Compounds

This compound has been instrumental in synthesizing bioactive compounds, particularly in medicinal chemistry.

- Case Study : Research demonstrated that this compound could be used to synthesize inhibitors for specific biological targets, such as GLS1 (glutaminase), which is relevant for cancer treatment. The compound was coupled with various amines to produce promising GLS1 inhibitors that showed significant biological activity .

Functionalization of Cyclic Amides

Recent studies have explored the use of this compound for functionalizing cyclic amides through C-H bond activation.

- Mechanistic Insights : The compound facilitates selective C-H bond functionalization under mild conditions, leading to mono-functionalized products with high regioselectivity. This approach has been applied to synthesize derivatives of biologically relevant cyclic amides, showcasing its utility in late-stage functionalization .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Bromo(4-cyanobutyl)zinc excels in Negishi cross-coupling reactions , where it transfers its 4-cyanobutyl group to electrophilic partners under palladium catalysis. The general mechanism involves:

-

Oxidative addition : Aryl or alkenyl halides (e.g., aryl iodides) react with Pd⁰ to form Pdᴵᴵ complexes.

-

Transmetallation : this compound transfers its organic group to the Pd center, displacing the halide.

-

Reductive elimination : The Pdᴵᴵ intermediate releases the coupled product, regenerating Pd⁰.

Key Data:

| Reaction Partner | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | 25–80 | 2–12 | >80 |

| Alkenyl bromide | Pd(dba)₂ | 60 | 6 | 75 |

This reaction is highly selective for aryl and alkenyl halides, with electron-deficient substrates showing accelerated kinetics.

Alkylation of Carbonyl Compounds

The compound acts as a nucleophile in alkylation reactions with ketones, aldehydes, and imines. The nitrile group stabilizes the adjacent carbanion, enhancing reactivity.

Mechanistic Steps:

-

Deprotonation of the carbonyl compound to form an enolate.

-

Nucleophilic attack by the zinc-bound 4-cyanobutyl group.

-

Protonation to yield the alkylated product.

Performance Metrics:

| Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclohexanone | THF | 0 → 25 | 85 |

| Benzaldehyde | Et₂O | −20 → 0 | 78 |

Reactions proceed efficiently at low temperatures, minimizing side reactions such as over-alkylation.

Cyanation Reactions

The nitrile group in this compound enables direct cyanation when reacted with electrophiles. For example, quenching the reagent with iodine or bromine yields 4-cyanobutyl nitrile derivatives.

Experimental Conditions:

| Electrophile | Solvent | Workup | Yield (%) |

|---|---|---|---|

| I₂ | Hexane | Aqueous Na₂S₂O₃ | 72 |

| Br₂ | CH₂Cl₂ | H₂O | 68 |

This method avoids toxic cyanide sources, offering a safer alternative for nitrile synthesis.

Catalytic Systems and Optimization

Palladium catalysts dominate this compound chemistry, but nickel and copper systems have shown promise in specialized contexts:

| Catalyst System | Ligand | Application | Efficiency |

|---|---|---|---|

| NiCl₂(dppe) | dppe | Coupling with alkyl halides | Moderate |

| CuCN | None | Ullmann-type couplings | Low |

Palladium remains superior due to its compatibility with diverse substrates and milder conditions .

Stability and Handling Considerations

-

Solvent Compatibility : Stable in THF, Et₂O, and hexane; decomposes in protic solvents.

-

Storage : Requires inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis .

-

Byproducts : Zinc bromide is a common byproduct, removable via aqueous extraction.

This compound’s reactivity profile underscores its value in synthesizing nitrile-containing pharmaceuticals, agrochemicals, and materials. Ongoing research focuses on expanding its utility in enantioselective catalysis and polymer chemistry .

Propriétés

Formule moléculaire |

C5H8BrNZn |

|---|---|

Poids moléculaire |

227.4 g/mol |

Nom IUPAC |

zinc;pentanenitrile;bromide |

InChI |

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |

Clé InChI |

WGCKXFGNNBONBG-UHFFFAOYSA-M |

SMILES canonique |

[CH2-]CCCC#N.[Zn+2].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.